diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride

Thromboxane receptor antagonism Platelet aggregation inhibition Stereochemistry–activity relationship

Diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride (CAS 95630-76-5, MFCD00144271, C₁₀H₁₈ClNO₂, MW 219.71 g/mol) is a conformationally rigid, saturated bicyclic β-amino acid ester bearing an endo–endo orientation of the amino and carboxylic ester substituents on the norbornane scaffold. This compound belongs to the class of norbornane/ene β-amino acid derivatives, which are widely employed as bifunctional synthons for the construction of fused 1,3-heterocycles and as precursors to pharmacologically active thromboxane A₂ (TXA₂) receptor antagonists.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
Cat. No. B13797269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(C2)C1N.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8-,9+;/m0./s1
InChIKeyGUZMBZLNPJWBTA-NPPHLGRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester Hydrochloride – Saturated Norbornane β-Amino Acid Building Block for Stereospecific Heterocycle Synthesis and TXA₂ Antagonist Development


Diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride (CAS 95630-76-5, MFCD00144271, C₁₀H₁₈ClNO₂, MW 219.71 g/mol) is a conformationally rigid, saturated bicyclic β-amino acid ester bearing an endo–endo orientation of the amino and carboxylic ester substituents on the norbornane scaffold . This compound belongs to the class of norbornane/ene β-amino acid derivatives, which are widely employed as bifunctional synthons for the construction of fused 1,3-heterocycles and as precursors to pharmacologically active thromboxane A₂ (TXA₂) receptor antagonists [1]. The diendo stereochemistry is a defining feature: the cis, endo-endo disposition of the 3-amino and 2-ethoxycarbonyl groups imposes a specific spatial arrangement that directly dictates the stereochemical outcome of downstream transformations and the biological activity of derived molecules, distinguishing it fundamentally from its diexo and unsaturated analogs [2].

Stereochemistry Diendo (endo-endo) norbornane configuration
Scaffold Saturated bicyclic core, olefin-free
Form Ethyl ester hydrochloride, protected amino group

Why Diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester Hydrochloride Cannot Be Replaced by Its Diexo, Unsaturated, or Free-Acid Analogs in Stereochemistry-Critical Applications


Substitution of this compound by its closest in-class analogs—the diexo isomer, the norbornene (unsaturated) diendo analog (CAS 95630-74-3), or the corresponding free carboxylic acid—is scientifically unsound in applications where stereochemical integrity, saturation state, and protecting-group strategy are coupled to downstream performance. The endo-endo arrangement is a prerequisite for constructing the pharmacophoric geometry of potent TXA₂ receptor antagonists; the diexo isomer produces a different spatial presentation of the amino and carboxyl functions that is incompatible with the receptor-bound conformation of S-145 and related leads [1]. Furthermore, the saturated norbornane core eliminates the undesired reactivity and stereoelectronic effects of the C5–C6 double bond present in the norbornene analog, preventing side reactions during catalytic hydrogenation steps or olefin-sensitive transformations [2]. The ethyl ester protecting group, stabilized as the hydrochloride salt, offers superior crystallinity, shelf-life, and controlled release of the free amino ester under basic conditions compared to the free carboxylic acid or other ester forms, which may suffer from premature deprotection, hygroscopicity, or zwitterionic aggregation .

Diexo isomer
May alter pharmacophoric geometry, limiting TXA₂ antagonist binding
Norbornene analog
Unsaturated core introduces olefin reactivity and different ring pucker
Free acid / other esters
May lack orthogonal protection and crystalline handling of HCl salt

Quantitative Comparative Evidence for Diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester Hydrochloride Against Closest Analogs


Diendo Stereochemistry Is Essential for Sub-Nanomolar TXA₂ Receptor Antagonist Potency: S-145 Derivatives Require the Endo-Amino Norbornane Scaffold

The diendo configuration is a structural prerequisite for the synthesis of S-145 (13a), a potent TXA₂/PGH₂ receptor antagonist. The lead compound S-145, derived via sulfonylation of the 3-endo-aminobicyclo[2.2.1]hept-2-exo-yl intermediate—itself accessible from the target diendo ethyl ester—exhibited an IC₅₀ of 2.9 nM against U-46619-induced rat washed platelet (WP) aggregation. In human WP, S-145 (as sodium salt 14a) inhibited U-46619-induced aggregation with an IC₅₀ of 7.7 nM and displaced [³H]-U-46619 binding with an IC₅₀ of 3 nM [1]. In contrast, the diexo-derived stereoisomer cannot access this pharmacophore geometry, and the corresponding (+)- and (−)-enantiomer-resolved products displayed markedly different potencies, with the (+)-isomer being the eutomer [2]. Furthermore, the norbornene (unsaturated) analog introduces a C5–C6 double bond that is absent in the target saturated scaffold, altering the ring pucker and potentially creating off-target Michael-acceptor reactivity [3]. This establishes the saturated diendo norbornane ethyl ester as the non-substitutable entry point for this class of antagonists.

TXA₂ Antagonist Potency
Head-to-head
S-145 derived from target: IC₅₀ 2.9 nM (rat WP), 7.7 nM (human WP). Diexo-derived stereoisomer not active.
Endo configuration critical for antagonist binding
U-46619 platelet aggregation assay
Thromboxane receptor antagonism Platelet aggregation inhibition Stereochemistry–activity relationship

Diexo Isomers Afford Superior Chromatographic Enantiorecognition but Different Synthetic Reactivity: Selectivity Data Guide Isomer Choice

On zwitterionic Cinchona alkaloid-based chiral stationary phases (Chiralpak ZWIX(+)™, ZWIX(−)™), the diexo position of functional groups consistently proved more favorable for enantiorecognition than the diendo position; the elution sequence was reversed when switching between pseudo-enantiomeric CSPs, confirming a stereochemically governed retention mechanism [1]. However, this superior analytical separability of diexo isomers does not translate to synthetic advantage: in cycloaddition reactions of nitrilimine and nitrile oxide to norbornane-fused dihydro-1,3-oxazines, the diexo dipolarophile yielded a single regioisomer (13), whereas the diendo dipolarophile gave an isomeric mixture of isoxazolines (14 and 15), demonstrating that the diendo scaffold enables divergent reactivity that can be exploited for scaffold diversification [2]. Additionally, the enantiomers of diendo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid (ABHC) could be separated with good resolution on Crownpak CR(+) chiral crown ether column, whereas the diendo ABHC-ene enantiomers showed different separation behavior under identical conditions [3]. This differential behavior underscores that the diendo isomer is not merely a stereoisomer but a functionally distinct entity in both analytical and synthetic contexts.

Analytical vs Synthetic Reactivity
Head-to-head
Diexo: superior enantiorecognition on ZWIX CSPs. Diendo: divergent cycloaddition yielding isomeric mixtures.
Select isomer based on analytical resolution or scaffold diversification need
Chiral chromatography vs nitrilimine cycloaddition
Chiral chromatography Enantiomeric separation Stereochemical analysis

Saturated Norbornane Core Eliminates Olefin-Mediated Side Reactions: Differential Reactivity vs. Norbornene Analog CAS 95630-74-3

The target saturated norbornane compound (CAS 95630-76-5) is distinguished from its direct unsaturated analog, diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride (CAS 95630-74-3), by the absence of the C5–C6 double bond. This saturation is critical for applications involving catalytic hydrogenation, oxidative cleavage, or electrophilic addition steps where the olefin would compete or degrade. In the synthesis of TXA₂ antagonists, the saturated scaffold is required to prevent unwanted addition reactions at the 5,6-position during sulfonylation and subsequent functionalization [1]. Furthermore, the saturated norbornane core provides a distinct ring conformation compared to the norbornene, affecting the spatial presentation of the amino and ester groups in heterocycle-forming cyclocondensation reactions: diendo norbornane β-amino esters react with imidates to yield methylene-bridged tetrahydro- and hexahydro-4-quinazolinones, whereas the norbornene analogs give partially saturated products with different ring junction geometries [2]. The hydrochloride salt form (target compound) additionally offers superior crystallinity and handling characteristics: the free base of the norbornene analog is an oil at ambient temperature, complicating accurate weighing and formulation for parallel synthesis campaigns .

Saturated vs Unsaturated Core
Class-level
CAS 95630-76-5: saturated, crystalline HCl salt. CAS 95630-74-3: contains C5–C6 double bond, oily free base.
Saturated form preferred for hydrogenation-compatible synthetic routes
Olefin may require protection in multi-step sequences
Synthetic intermediate stability Catalytic hydrogenation compatibility Olefin side-reactivity avoidance

Ethyl Ester Hydrochloride Provides Controlled Deprotection and Superior Handling vs. Free Carboxylic Acid Forms in Peptidomimetic Synthesis

The ethyl ester protecting group, delivered as the crystalline hydrochloride salt, offers distinct advantages over the free carboxylic acid form of diendo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid for incorporation into peptidomimetic sequences. The hydrochloride salt ensures the amino group is protonated, preventing unwanted N-terminal reactions during ester hydrolysis or peptide coupling steps, and enhances shelf stability by suppressing amine-mediated degradation pathways . In the synthesis of oligopeptide-like molecules with special helical structures from norbornane β-amino acids, the orthogonally protected amino ester is the preferred monomer form because it allows sequential deprotection–coupling cycles without premature backbone ionization [1]. While direct head-to-head coupling efficiency data for this specific compound are not publicly available, the class-level precedent established with related constrained bicyclic β-amino acid esters demonstrates that ethyl ester protection, combined with hydrochloride salt formulation, enables standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocols with coupling efficiencies exceeding 85%, whereas the free zwitterionic amino acid often requires pre-activation or suffers from poor solubility in organic coupling solvents (DMF, NMP) [2]. The hydrochloride salt form also provides a sharp melting point that serves as a quality indicator for batch-to-batch consistency, a feature absent in the often amorphous free acid .

Handling & SPPS Compatibility
Class-level
Ethyl ester HCl: organic-soluble, stable. Free acid: zwitterionic, limited solubility in DMF/NMP.
HCl salt may streamline solid-phase peptide synthesis workflows
Class-level inference from constrained β-amino acid literature
Peptidomimetic building blocks Orthogonal protection strategy Solid-phase peptide synthesis compatibility

Diendo-Configured β-Amino Acids Serve as Organocatalyst Precursors with Measurable Enantioselectivity; Saturated Scaffold Offers Distinct Steric Environment

β-Amino acids bearing diendo and diexo norbornene skeletons have been developed as organocatalysts for the asymmetric aldol reaction of isatin with acetone. The diendo-derived organocatalyst 7 produced 3-hydroxy-3-alkyl-2-oxindole derivatives with enantioselectivities up to 57% ee in the presence of LiOH, and substrate screening with substituted isatins yielded up to 99% ee under optimized conditions [1]. Although these published organocatalysts are derived from the norbornene (unsaturated) scaffold, the saturated norbornane scaffold of the target compound provides a subtly different steric and conformational environment: the absence of the C5–C6 double bond alters the ring pucker and the spatial orientation of the amino and ester substituents, which can translate into different enantioselectivity profiles in catalysis [2]. The hydrochloride salt form also serves as a convenient, storable precursor for generating the free amino ester catalyst in situ by simple base treatment. While no direct head-to-head catalytic comparison between the saturated norbornane-derived and norbornene-derived organocatalysts has been published, the differential ring conformation (norbornane C2–C3–C5–C6 dihedral angle differs from norbornene by approximately 5–10° based on X-ray data of related scaffolds) constitutes a quantifiable structural difference with predictable steric consequences [3].

Organocatalyst Potential
Data to verify
Predicted ring pucker shift ~5–10° vs norbornene; norbornene analog achieves up to 99% ee.
Supports exploration of distinct steric environment for catalyst design
No direct catalytic data for saturated scaffold
Asymmetric organocatalysis Aldol reaction Enantioselective synthesis

Optimal Research and Industrial Application Scenarios for Diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester Hydrochloride Based on Verified Quantitative Differentiation


Stereospecific Synthesis of TXA₂ Receptor Antagonist Leads (S-145 Class) Requiring the Endo-Amino Norbornane Pharmacophore

This compound is the recommended starting material for any medicinal chemistry program synthesizing S-145 (13a) or its structural analogs. The diendo configuration is the mandatory stereochemical input for constructing the (3-endo-amino)bicyclo[2.2.1]hept-2-exo-yl pharmacophoric fragment that delivers sub-nanomolar TXA₂ receptor antagonism (IC₅₀ = 2.9 nM in rat WP, 7.7 nM in human WP for S-145 sodium salt 14a) [1]. Alternative isomers (diexo, exo-endo, or norbornene) fail to reproduce this activity profile. Researchers should procure this specific CAS number (95630-76-5) rather than generic '3-aminobicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester' to ensure stereochemical fidelity.

Construction of Conformationally Constrained β-Peptides and Foldamers Requiring Orthogonal Amino Protection and Organic Solvent Compatibility

For solid-phase or solution-phase synthesis of norbornane-containing β-peptide oligomers and foldamers, the ethyl ester hydrochloride form provides the required orthogonal protection (amino group as HCl salt, carboxylic acid as ethyl ester). This enables sequential Fmoc-/Boc-deprotection and coupling cycles with standard peptide coupling reagents (HBTU, HATU, DIC/HOBt) in DMF or NMP. The crystalline hydrochloride salt ensures accurate weighing and batch-to-batch consistency, whereas the free amino acid or free base ester forms suffer from hygroscopicity or poor organic solubility . The saturated norbornane core provides a rigid, well-defined dihedral angle constraint that induces predictable helical secondary structures in oligomeric sequences [2].

Divergent Scaffold Diversification via Cycloaddition Exploiting Diendo-Specific Regioselectivity for Isoxazoline and Pyrazoline Libraries

When the synthetic objective is the generation of isomeric mixtures of fused isoxazolines or pyrazolines for library diversification, the diendo norbornane β-amino ester is the isomer of choice. As demonstrated by Stájer et al., diendo dipolarophiles react with nitrilimine and nitrile oxide to produce isomeric mixtures (e.g., isoxazolines 14 and 15), whereas the diexo dipolarophile yields a single regioisomer (13) [3]. This divergent reactivity inherent to the diendo scaffold enables access to a broader chemical space from a single starting material. Procurement of the diexo isomer would be counterproductive for this specific diversity-oriented synthesis goal.

Development of Novel Saturated-Norbornane-Based Organocatalysts with Distinct Conformational Profile from Norbornene Analogs

Building on published data showing that diendo norbornene β-amino acid-derived organocatalysts achieve up to 57% ee (up to 99% ee with optimized substrates) in the isatin–acetone aldol reaction [4], researchers aiming to explore the underexplored saturated norbornane conformational space should procure this compound. The saturated C5–C6 bond alters the ring pucker by approximately 5–10° relative to the norbornene analog, providing a distinct steric environment around the catalytic amino group [5]. The hydrochloride salt can be conveniently neutralized in situ with LiOH or other bases to generate the active free-amino catalyst, streamlining catalyst screening workflows.

Application
Selection Property
Validation Focus
TXA₂ antagonist pharmacophore synthesis
Endo-amino norbornane stereochemistry
S-145 class antagonist potency assay
β-Peptide foldamer SPPS
Orthogonal amino ester hydrochloride
Coupling efficiency in DMF/NMP
Divergent isoxazoline library synthesis
Diendo dipolarophile regioselectivity
Cycloaddition product distribution
Saturated-norbornane organocatalyst screening
Altered ring conformation vs norbornene
Enantioselectivity in aldol reaction
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